N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine
Overview
Description
N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C8H13N9S and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.10146263 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CBKinase1_010481, also known as N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine, primarily targets the TANK-binding kinase 1 (TBK1) . TBK1 is central to multiple biological processes that promote tumorigenesis including cell division, autophagy, innate immune response, and AKT-pro survival signaling . It is well studied and most known for its function in innate immunity .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, TBK1 facilitates cell division in lung cancer cells through its interaction with mitotic substrates PLK1, CEP170, and NUMA to promote microtubule stability and mitosis . TBK1 can also promote autophagy in pancreatic cancer cells to silence proinflammatory signals that elicit an immune response .
Biochemical Pathways
The compound affects several biochemical pathways. TBK1 plays a central role in driving inflammation and innate immunity . Upon receptor-mediated pathogen detection, TBK1 can mobilize the interferon response pathway or activate the NF-kB pathway in host cell defense . There is now a growing body of evidence implicating aberrant TBK1 activity in numerous cancer types .
Pharmacokinetics
It’s important to note that these properties significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of CBKinase1_010481’s action are primarily seen in its ability to modulate TBK1 activity. This modulation can lead to changes in cell division, autophagy, and immune response, which can have significant implications in the context of cancer .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine can have various effects on cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that different dosages can lead to different threshold effects, and high doses may cause toxic or adverse effects .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-N,2-N-dimethyl-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N9S/c1-16(2)7-11-5(10-6(9)12-7)4-18-8-13-14-15-17(8)3/h4H2,1-3H3,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYKQGBCJZBGDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=NC(=NC(=N2)N(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.